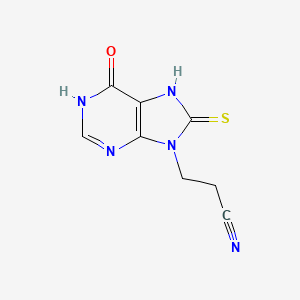
n-(5-Chloro-2-nitrobenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(5-Chloro-2-nitrobenzyl)propan-2-amine: is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of benzylamine, featuring a chloro and nitro substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Chloro-2-nitrobenzyl)propan-2-amine typically involves the nitration of 5-chlorobenzyl alcohol followed by reductive amination. The nitration process introduces a nitro group to the benzene ring, and the subsequent reductive amination converts the nitro group to an amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry: n-(5-Chloro-2-nitrobenzyl)propan-2-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-(5-Chloro-2-nitrobenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
- 5-Chloro-2-nitrobenzyl alcohol
- 5-Chloro-2-nitrobenzyl chloride
- 2-Nitrobenzylamine
Comparison: n-(5-Chloro-2-nitrobenzyl)propan-2-amine is unique due to the presence of both nitro and chloro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(2)12-6-8-5-9(11)3-4-10(8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
NCGHWRAULOAMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)







![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
